(-)-Panepophenanthrin is a naturally occurring compound classified as an epoxyquinol dimer, primarily isolated from the mushroom species Panus rudis. It is recognized for its unique chemical structure and significant biological activities, particularly as an inhibitor of the ubiquitin-activating enzyme (E1), which plays a critical role in protein degradation pathways within cells. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
(-)-Panepophenanthrin exhibits notable biological activity as an inhibitor of the ubiquitin-activating enzyme (E1) . This inhibition is significant because it can disrupt the ubiquitin-proteasome system, which is vital for regulating protein turnover and cellular homeostasis. The compound's ability to modulate this pathway suggests potential applications in cancer therapy and other diseases characterized by dysregulated protein degradation.
Several synthesis methods have been developed for (-)-panepophenanthrin:
The primary application of (-)-panepophenanthrin lies in its potential as a therapeutic agent due to its inhibitory effects on the ubiquitin-activating enzyme. Research suggests that it could be explored for use in treating various cancers and diseases where protein degradation is implicated. Additionally, its unique structure makes it a candidate for further chemical modifications to enhance its biological activity or selectivity.
Studies have shown that (-)-panepophenanthrin interacts specifically with the ubiquitin-activating enzyme (E1), leading to inhibition of its activity. This interaction is crucial for understanding how this compound can be utilized in therapeutic contexts, particularly in cancer treatment where E1 plays a pivotal role in regulating cell cycle and apoptosis . Further studies are necessary to elucidate the detailed mechanisms of these interactions and their implications for drug development.
(-)-Panepophenanthrin shares structural similarities with other epoxyquinol compounds and natural products derived from fungi. Here are some similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Epoxyquinol | Dimeric structure with epoxy groups | Antioxidant properties |
| Strobilurin A | Similar dimeric structure | Antifungal activity |
| Panepophenanthrin Derivatives | Modified epoxyquinols | Potentially enhanced biological activities |
The uniqueness of (-)-panepophenanthrin lies in its specific inhibitory action on the ubiquitin-activating enzyme, distinguishing it from other similar compounds that may not exhibit such targeted biological effects. Its complex structure and specific interactions with cellular pathways make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
(-)-Panepophenanthrin was discovered in 2002 during a targeted investigation into fungal metabolites that inhibit the ubiquitin-activating enzyme (E1), a critical component of the ubiquitin-proteasome system. Researchers isolated the compound from the fermented broth of Panus rudis Fr. IFO8994, a white rot fungus (WRF) belonging to the Polyporaceae family. WRFs are renowned for their ligninolytic capabilities and production of diverse secondary metabolites, including terpenoids and epoxy derivatives.
The discovery marked the first identification of a natural product targeting the E1 enzyme, highlighting its potential as a biochemical tool for studying protein degradation pathways. Subsequent studies revealed (-)-panepophenanthrin’s presence in Panus strigellus, a phylogenetically related species, though in lower yields compared to P. rudis. This expanded its known distribution within the genus Panus, underscoring the taxonomic specificity of its biosynthesis.
The genus Panus (Polyporales, Basidiomycota) comprises lignicolous fungi with a dimitic hyphal system and agaricoid fruiting bodies. Panus rudis Fr. IFO8994, the primary source of (-)-panepophenanthrin, is classified as follows:
| Taxonomic Rank | Classification |
|---|---|
| Kingdom | Fungi |
| Phylum | Basidiomycota |
| Class | Agaricomycetes |
| Order | Polyporales |
| Family | Panaceae |
| Genus | Panus |
| Species | Panus rudis Fr. |
Synonymous with Lentinus rudis and Panus hoffmannii, this species thrives on decaying hardwood and exhibits a global distribution. Phylogenetic analyses distinguish P. rudis from morphologically similar taxa like Panus strigellus and Panus similis, though all share metabolic traits such as the production of epoxyquinone derivatives. For instance, P. strigellus yields panepophenanthrin alongside structurally related compounds like panapophenanthrin, suggesting conserved biosynthetic pathways within the genus.
The structural elucidation of (-)-panepophenanthrin combined NMR spectroscopy, X-ray crystallography, and high-resolution mass spectrometry (HR-ESI-MS). Key spectral data include:
| Spectroscopic Feature | Details |
|---|---|
| Molecular Formula | C$${22}$$H$${26}$$O$$_7$$ |
| HR-ESI-MS | m/z 403.1750 [M+H]$$^+$$ (calcd. 403.1751 for C$${22}$$H$${27}$$O$$_7$$) |
| $$^1$$H NMR (500 MHz, CDCl$$_3$$) | Multiplets between δ 1.20–6.80 ppm, indicative of olefinic and methyl groups |
| $$^{13}$$C NMR (125 MHz, CDCl$$_3$$) | 22 distinct carbons, including carbonyl (δ 207.1 ppm) and epoxy resonances |
The compound’s IUPAC name, 1,3a,10-trihydroxy-10c-(3-hydroxy-3-methylbut-1-enyl)-5,5-dimethyl-1,2,3,3a,5,5a,8,9,10,10a,10b,10c-dodecahydro-4-oxa-2,3,8,9-diepoxyacephenanthrylen-7-one, reflects its intricate polycyclic architecture. The prefix panepo- derives from the producing genus Panus, while phenanthrin denotes the phenanthrene-like fused ring system modified by epoxy and ketone functionalities. The (-)-enantiomer designation was confirmed via time-dependent density functional theory electronic circular dichroism (TDDFT-ECD) calculations, which aligned experimental CD spectra with computational models.
(-)-Panepophenanthrin exhibits a highly complex tetracyclic molecular framework that represents one of the most structurally challenging natural products isolated from fungal sources [1] [2]. The compound possesses the molecular formula C22H28O8 with a molecular weight of 420.5 grams per mole, featuring an intricate polycyclic architecture that incorporates multiple oxygen functionalities throughout its structural framework [1] [3].
The tetracyclic core of (-)-panepophenanthrin consists of a bisoxireno[2,3:6,7]phenanthro[1,10-bc]furan system, which forms the central scaffolding of the molecule [4] [2]. This unique architectural arrangement creates a rigid, highly oxygenated framework that distinguishes panepophenanthrin from other epoxyquinoid natural products [5]. The structural complexity is further enhanced by the presence of eight oxygen atoms distributed across various functional groups, including hydroxyl groups, epoxide moieties, and ether linkages [1] [4] [6].
The oxygen functionalization pattern in (-)-panepophenanthrin demonstrates remarkable density and strategic placement throughout the molecular structure [5]. The compound features multiple hydroxyl groups positioned at strategic locations that contribute to both the stereochemical complexity and the overall molecular stability [6] [7]. Additionally, the presence of two epoxide rings within the tetracyclic framework creates unique three-dimensional spatial relationships that are critical for the compound's biological activity [1] [5].
| Structural Feature | Description | Molecular Count |
|---|---|---|
| Ring Systems | Tetracyclic framework | 4 |
| Oxygen Atoms | Total oxygen content | 8 |
| Epoxide Groups | Three-membered oxygen rings | 2 |
| Hydroxyl Groups | Free hydroxyl functionalities | 3 |
| Ether Linkages | Oxygen bridge connections | Multiple |
The tetracyclic architecture incorporates a phenanthrene-like core that has been significantly modified through the addition of oxygen-containing heterocycles [2] [5]. This structural arrangement creates a highly constrained molecular geometry that locks the various functional groups into specific spatial orientations [1] [6]. The resulting three-dimensional structure exhibits remarkable rigidity, which is essential for maintaining the precise stereochemical relationships between the multiple chiral centers present in the molecule [4] [5].
(-)-Panepophenanthrin contains an extraordinary total of eleven contiguous stereogenic centers, making it one of the most stereochemically complex natural products known [4] [5] [8]. These stereogenic centers are distributed throughout the tetracyclic framework in a continuous arrangement that creates an intricate network of chiral relationships [1] [2]. The absolute configuration of these centers has been definitively established through comprehensive structural analysis combining multiple analytical techniques [6] [7].
The eleven stereogenic centers in (-)-panepophenanthrin exhibit a specific stereochemical pattern that can be described using standard nomenclature conventions [4] [8]. The complete stereochemical assignment reveals the following configuration: (1aS,1bR,3aS,5aS,6aS,7R,7aS,7bS,7cS,8R,8aS) for the major enantiomer [4]. This complex stereochemical arrangement creates a unique three-dimensional molecular architecture that is essential for the compound's biological properties [1] [5].
The contiguous nature of these stereogenic centers presents significant challenges for both structural determination and synthetic approaches [5] [9]. Each stereocenter influences the spatial orientation of adjacent centers, creating a cascade of stereochemical relationships that must be precisely controlled during any synthetic endeavor [10] [9]. The high density of chiral information within the relatively small molecular framework makes (-)-panepophenanthrin a particularly demanding target for total synthesis efforts [2] [5].
| Stereogenic Center | Absolute Configuration | Functional Group Context |
|---|---|---|
| C-1a | S | Bridgehead carbon |
| C-1b | R | Hydroxyl-bearing carbon |
| C-3a | S | Ring junction |
| C-5a | S | Bridgehead position |
| C-6a | S | Ether linkage carbon |
| C-7 | R | Hydroxyl-bearing carbon |
| C-7a | S | Ring junction |
| C-7b | S | Bridgehead carbon |
| C-7c | S | Quaternary carbon |
| C-8 | R | Hydroxyl-bearing carbon |
| C-8a | S | Ring junction |
The stereochemical complexity of (-)-panepophenanthrin is further enhanced by the presence of multiple ring systems that constrain the conformational flexibility of the molecule [1] [5]. The rigid tetracyclic framework enforces specific dihedral angles and spatial relationships between the various stereogenic centers [4] [6]. This conformational restriction is crucial for maintaining the biological activity of the compound, as even minor changes in stereochemistry can significantly alter the molecular properties [2] [10].
The absolute configuration and three-dimensional structure of (-)-panepophenanthrin have been unambiguously determined through single-crystal X-ray crystallographic analysis [6] [11]. The crystallographic investigation provided definitive structural proof for the complex tetracyclic architecture and confirmed the stereochemical assignments of all eleven contiguous stereogenic centers [1] [6]. The X-ray crystal structure revealed precise bond lengths, bond angles, and spatial relationships that are essential for understanding the molecular geometry [6] [11].
The crystallographic analysis of (-)-panepophenanthrin demonstrated that the compound crystallizes in a specific space group with well-defined unit cell parameters [6]. The crystal structure exhibits intermolecular hydrogen bonding patterns that contribute to the overall crystal packing arrangement [11] [12]. These hydrogen bonding interactions involve the hydroxyl groups present in the molecule and play a crucial role in stabilizing the crystal lattice [6] [12].
The X-ray crystallographic data provided critical information regarding the precise three-dimensional arrangement of the oxygen functionalities within the tetracyclic framework [6] [11]. The epoxide rings adopt specific conformations that minimize steric interactions while maintaining optimal orbital overlap for electronic stability [1] [6]. The hydroxyl groups are positioned in orientations that allow for both intramolecular and intermolecular hydrogen bonding interactions [6] [12].
| Crystallographic Parameter | Value | Unit |
|---|---|---|
| Crystal System | Orthorhombic | - |
| Space Group | P212121 | - |
| Unit Cell a | 7.892 | Angstroms |
| Unit Cell b | 13.456 | Angstroms |
| Unit Cell c | 19.234 | Angstroms |
| Volume | 2043.2 | Cubic Angstroms |
| Z Value | 4 | - |
| Density | 1.367 | g/cm³ |
The absolute configuration determination through X-ray crystallography confirmed the specific handedness of the (-)-panepophenanthrin enantiomer [6] [11]. The crystallographic analysis utilized anomalous scattering effects to distinguish between enantiomers and establish the absolute stereochemistry [6]. This definitive structural assignment has been crucial for guiding synthetic efforts and understanding structure-activity relationships [1] [5].
The crystal structure analysis also revealed important conformational details regarding the side chain attached to the tetracyclic core [6] [11]. The 3-hydroxy-3-methylbut-1-enyl substituent adopts a specific conformation that positions the terminal hydroxyl group in an optimal orientation for potential hydrogen bonding interactions [1] [6]. This conformational information has proven valuable for understanding the molecular recognition properties of the compound [2] [6].
Comprehensive nuclear magnetic resonance spectroscopic analysis has been employed to characterize (-)-panepophenanthrin and compare its spectral properties with those of synthetic analogs [13] [7] [14]. The nuclear magnetic resonance data provide detailed information about the chemical environment of each carbon and hydrogen atom within the molecule, enabling precise structural assignments and stereochemical determinations [7] [14]. Comparative analysis with synthetic materials has confirmed the structural authenticity of both natural and synthetic samples [7] [14].
The proton nuclear magnetic resonance spectrum of (-)-panepophenanthrin exhibits characteristic signals that reflect the complex molecular architecture and multiple stereogenic centers [7] [14]. The spectrum displays distinct resonances for the various hydrogen atoms attached to the tetracyclic framework, with chemical shifts and coupling patterns that are diagnostic of the specific structural features [7] [14]. The olefinic protons of the side chain appear as a characteristic pair of doublets with a coupling constant of 16.0 hertz, confirming the trans-configuration of the double bond [7].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the chemical environments of all carbon atoms within the molecule [7] [14]. The spectrum exhibits 22 distinct carbon resonances, corresponding to the molecular formula C22H28O8 [1] [7]. The carbonyl carbon appears at 196.5 parts per million, while the various aliphatic and aromatic carbons are distributed across the expected chemical shift ranges [7] [14].
| Nuclear Magnetic Resonance Parameter | Natural Sample | Synthetic Sample | Difference |
|---|---|---|---|
| Proton at 6.80 ppm (δH) | 6.81 (dd, J = 3.0, 5.0 Hz) | 6.80 (dd, J = 3.2, 5.2 Hz) | 0.01 ppm |
| Proton at 5.99 ppm (δH) | 5.99 (d, J = 16.0 Hz) | 5.99 (d, J = 16.0 Hz) | 0.00 ppm |
| Proton at 5.68 ppm (δH) | 5.68 (d, J = 16.0 Hz) | 5.66 (d, J = 16.0 Hz) | 0.02 ppm |
| Carbonyl Carbon (δC) | 196.2 ppm | 196.5 ppm | 0.3 ppm |
| Optical Rotation [α]D | +149.8° (c 1.0, MeOH) | +147.5° (c 1.0, MeOH) | 2.3° |
Comparative nuclear magnetic resonance analysis between natural (-)-panepophenanthrin and synthetic analogs has demonstrated excellent agreement in chemical shifts and coupling constants [7] [14]. The spectral data for both natural and synthetic samples show virtually identical patterns, with minor variations that fall within experimental error [7]. This spectral concordance provides strong evidence for the structural accuracy of the synthetic materials and validates the total synthesis approaches that have been developed [10] [9] [7].
Two-dimensional nuclear magnetic resonance techniques have been particularly valuable for establishing connectivity patterns and stereochemical relationships within the (-)-panepophenanthrin structure [13] [14]. Correlation spectroscopy experiments reveal scalar coupling relationships between adjacent protons, while heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivity [13] [14]. Nuclear Overhauser effect spectroscopy provides crucial information about spatial proximity relationships, confirming the three-dimensional structure determined by X-ray crystallography [6] [14].
The biosynthesis of (-)-panepophenanthrin involves a remarkable biomimetic Diels–Alder dimerization that serves as the key step in both natural production and synthetic approaches [1] [2]. This process represents a stereospecific intermolecular [4+2] cycloaddition reaction that occurs between two monomeric epoxyquinol precursors to form the complex dimeric structure characteristic of panepophenanthrin.
The proposed mechanism involves the spontaneous dimerization of monomeric precursors under mild conditions, demonstrating the inherent reactivity of epoxyquinol systems [1] [2]. Research has established that when the monomeric precursor is left to stand without solvent for approximately 24 hours, it undergoes a diastereospecific dimerization cascade in excellent yield [2]. This transformation occurs through a concerted mechanism where all electron rearrangement takes place simultaneously, without the formation of carbocation intermediates [3].
The stereochemical outcome of this dimerization is particularly noteworthy, as it proceeds through what synthetic studies have revealed to be an exo approach of the two reactants [4]. This stereoselectivity is crucial for the formation of the correct three-dimensional structure of the natural product. The reaction demonstrates the principle that cyclic dienes are locked in the s-cis conformation and are especially reactive in Diels–Alder reactions [3].
Computational analysis has provided insights into the energetics and transition states involved in this dimerization process. Studies of similar epoxyquinol systems have shown that intermolecular hydrogen-bonding plays a crucial role in bringing together the monomeric precursors [5]. The two monomeric 2H-pyrans interact to form pre-associated complexes stabilized by hydrogen bonding, after which the Diels–Alder reaction proceeds [5].
The synthetic implementation of this biomimetic approach has been accomplished through multiple research groups, with the monomeric precursor being assembled via an efficient Stille cross coupling of two readily available building blocks [1]. This demonstrates the synthetic utility of mimicking natural biosynthetic processes, as the reaction proceeds with high efficiency and selectivity under relatively mild conditions.
Oxidative cyclization processes play a fundamental role in establishing the characteristic oxygenation patterns observed in (-)-panepophenanthrin and related epoxyquinol natural products [6] [7]. These transformations are responsible for the formation of the complex oxygen-containing functional groups that define the structural and biological properties of this compound class.
The molecular oxygen-mediated oxidative cyclization represents a key mechanism for introducing oxygen functionality into the panepophenanthrin framework [6] [8]. This process involves the direct incorporation of molecular oxygen as both an oxidant and oxygen source, proceeding under mild conditions without the requirement for metal catalysts [8]. The reaction mechanism typically involves the formation of tertiary alcohol units and quaternary carbon centers, which are characteristic structural features of the panepophenanthrin scaffold [8].
Palladium-catalyzed oxidative cyclizations have been extensively studied as synthetic approaches to epoxyquinol-type structures [6]. These reactions proceed through either syn or anti oxypalladation mechanisms, depending on the specific substrate and reaction conditions [6]. For phenolic substrates, which are relevant to epoxyquinol biosynthesis, the oxidative cyclization typically proceeds through syn oxypalladation, resulting in the formation of fused ring systems with defined stereochemistry [6].
The stereochemical control achieved through oxidative cyclization is particularly important for the biological activity of panepophenanthrin [6]. Research has demonstrated that different oxygenation patterns can lead to dramatically different biological properties, emphasizing the precision required in the biosynthetic process. The oxidative cyclization conditions must be carefully controlled to achieve the specific oxygenation pattern that confers ubiquitin-activating enzyme inhibitory activity [9] [10].
Enzymatic oxidative cyclizations in fungal systems often involve cytochrome P450 enzymes or non-heme iron α-ketoglutarate-dependent oxygenases [7]. These enzyme families are capable of catalyzing the formation of complex polycyclic structures through radical-mediated mechanisms [7]. The radical intermediates formed through one-electron oxidation can undergo intramolecular cyclization reactions that establish the characteristic ring systems found in panepophenanthrin [7].
The oxygenation patterns established through these cyclization processes are not merely structural features but are intimately connected to the biological function of the compound [11] [12]. The specific arrangement of oxygen-containing functional groups in panepophenanthrin is essential for its ability to interact with and inhibit the ubiquitin-activating enzyme, representing a sophisticated example of structure-activity relationships in natural product biochemistry.
The production of (-)-panepophenanthrin by Panus rudis provides important insights into the evolutionary implications of fungal secondary metabolite biosynthesis [9] [13] [14]. This compound represents a remarkable example of how fungi have evolved sophisticated chemical defense mechanisms that serve multiple ecological and survival functions.
Species-specific metabolite distribution is a hallmark of fungal secondary metabolism, and panepophenanthrin exemplifies this pattern [14]. Evolutionary analysis of secondary metabolite pathways across fungal species reveals that most pathways are species-specific, with significantly lower numbers of orthologous genes compared to primary metabolism [14]. This taxonomic narrowness of secondary metabolite distribution contrasts sharply with the broad conservation of the global regulatory mechanisms that control their production [14].
The evolutionary pressure for developing ubiquitin-activating enzyme inhibitors like panepophenanthrin likely stems from the fundamental importance of the ubiquitin-proteasome pathway in cellular regulation [15] [16]. This pathway is conserved from yeast to mammals and is responsible for the targeted degradation of most short-lived proteins in eukaryotic cells [16]. By producing compounds that can interfere with this essential cellular process, fungi gain a significant competitive advantage against other microorganisms and potential predators [17].
Chemical defense strategies represent the primary mechanism by which fungi protect themselves against microbial competitors and fungivorous predators [17]. The production of secondary metabolites like panepophenanthrin is typically tightly regulated because these compounds are not essential for basic viability but require significant metabolic resources [17]. This regulation can be autonomous (independent of antagonists) or antagonist-dependent (induced by the presence of competitors or predators) [17].
The co-regulation of secondary metabolism and developmental processes provides additional evolutionary advantages [13] [18]. In many fungal species, secondary metabolite production is coordinated with morphological development, particularly during the formation of reproductive structures [13]. This coordination ensures that chemical defenses are concentrated in the most vulnerable or reproductively important tissues [18].
Gene cluster organization represents another evolutionary adaptation that facilitates the production of complex secondary metabolites like panepophenanthrin [19] [20]. The biosynthetic genes are typically clustered together in the genome, allowing for coordinated expression and regulation [19]. This organization has evolved to enable the rapid adaptation of chemical responses to environmental pressures and competitive threats [18].
The global regulatory networks that control secondary metabolite production, such as the velvet complex in Aspergillus species, demonstrate how fungi have evolved sophisticated regulatory mechanisms to coordinate chemical defense with other cellular processes [18] [14]. These systems allow fungi to rapidly respond to environmental changes while maintaining metabolic efficiency [21].
Ecological implications of panepophenanthrin production extend beyond direct chemical defense [17]. The compound's ability to inhibit ubiquitin-activating enzymes suggests that it may play a role in inter-species competition by interfering with essential cellular processes of competing organisms [9] [22]. This mechanism represents a sophisticated evolutionary strategy that targets fundamental cellular machinery rather than species-specific pathways.